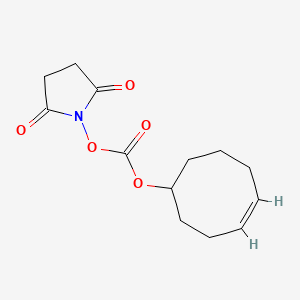

TCO-NHS ester

概要

説明

TCO-NHS ester, also known as trans-cyclooctene-N-hydroxysuccinimide ester, is a compound widely used in the field of bioorthogonal chemistry. It is an alkyl/ether-based linker that plays a crucial role in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. This compound is particularly valued for its ability to form stable covalent bonds with primary amines, making it an essential tool for protein labeling and modification .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of TCO-NHS ester typically involves the reaction of trans-cyclooctene with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the NHS ester. The general reaction scheme is as follows:

- Dissolve trans-cyclooctene and NHS in an anhydrous solvent such as dichloromethane.

- Add DCC to the reaction mixture to activate the carboxyl group of trans-cyclooctene.

- Stir the reaction mixture at room temperature for several hours.

- Filter the reaction mixture to remove the dicyclohexylurea byproduct.

- Purify the product using column chromatography to obtain this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the synthesis .

化学反応の分析

Types of Reactions

TCO-NHS ester primarily undergoes substitution reactions, where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

Reagents: Primary amines (e.g., lysine residues on proteins), anhydrous solvents (e.g., dimethyl sulfoxide, dichloromethane), and coupling agents (e.g., DCC).

Conditions: The reaction is typically carried out at a pH range of 7-9 and at room temperature.

Major Products

The major product formed from the reaction of this compound with primary amines is a stable amide bond. This covalent bond is highly stable and resistant to hydrolysis, making it suitable for various bioconjugation applications .

科学的研究の応用

Chemical Properties and Reactivity

TCO-NHS ester is characterized by its amine-reactive nature, which enables it to form stable covalent bonds with primary amines at physiological pH (7-9). The compound has a molecular weight of 267.28 g/mol and is soluble in organic solvents such as dichloromethane, chloroform, dimethyl sulfoxide, and dimethylformamide. The reactivity of this compound is significantly enhanced when used in the context of inverse electron demand Diels-Alder reactions, particularly with tetrazine derivatives, allowing for site-specific labeling and modification of biomolecules .

Bioconjugation Applications

- Protein Modification : this compound is frequently employed to modify proteins by attaching TCO moieties to lysine residues or other primary amine-containing sites. This modification facilitates subsequent reactions with tetrazine-functionalized probes for applications such as imaging and drug delivery .

- Antibody Labeling : In a notable study, this compound was used to derivatize single-domain antibodies (sdAbs) for radiolabeling purposes. The modified antibodies showed improved radiochemical yields and reduced kidney uptake when labeled with fluorine-18 using the inverse electron demand Diels-Alder reaction . This approach enhances the specificity and efficacy of antibody-based therapies.

- Oligonucleotide Functionalization : The compound can also be utilized to introduce azide groups into amino-modified oligonucleotides. This allows for further functionalization via click chemistry, enabling the development of complex nucleic acid-based constructs for therapeutic and diagnostic applications .

Case Studies

Surface Modification

This compound is also used for surface modification in various applications, including biosensors and nanomaterials. By attaching TCO moieties to surfaces, researchers can create reactive sites for further functionalization or immobilization of biomolecules, enhancing the performance of biosensors and other diagnostic tools .

作用機序

The mechanism of action of TCO-NHS ester involves the formation of a covalent bond between the NHS ester group and a primary amine. This reaction occurs through nucleophilic substitution, where the amine attacks the carbonyl carbon of the NHS ester, resulting in the formation of an amide bond. This covalent bond is highly stable and resistant to hydrolysis, making it ideal for bioconjugation applications .

類似化合物との比較

TCO-NHS ester is unique in its ability to form stable covalent bonds with primary amines, making it highly valuable for bioconjugation applications. Similar compounds include:

TCO-PEG4-NHS ester: This compound has a polyethylene glycol (PEG) spacer, which provides increased water solubility and reduced aggregation compared to this compound.

TCO-PEG3-maleimide: This compound contains a maleimide group, allowing it to react with thiol groups in addition to primary amines.

TCO-PEG4-DBCO: This compound contains a dibenzocyclooctyne (DBCO) group, enabling it to participate in strain-promoted azide-alkyne cycloaddition reactions.

Each of these compounds has unique properties that make them suitable for specific applications, but this compound remains a versatile and widely used tool in bioorthogonal chemistry.

生物活性

Trans-Cyclooctene (TCO)-NHS ester is a versatile chemical compound widely used in bioconjugation and bioorthogonal chemistry. Its unique properties enable it to react specifically with primary amines, making it a valuable tool in various biological applications, including protein labeling and drug delivery systems. This article delves into the biological activity of TCO-NHS ester, supported by research findings, case studies, and data tables.

This compound is an amine-reactive building block characterized by its ability to form covalent bonds with primary amines at physiological pH (7-9). The reaction proceeds via the formation of a stable amide bond, which is crucial for the conjugation of biomolecules such as proteins and antibodies. The compound has a molecular weight of 267.28 g/mol and a chemical formula of C13H17NO5 .

Key Properties:

- Molecular Weight: 267.28 g/mol

- Chemical Formula: C13H17NO5

- Solubility: Soluble in DCM, chloroform, DMSO, and DMF

- Purity: Greater than 90% as determined by H NMR .

Applications in Biological Research

This compound is primarily utilized in:

- Protein Conjugation: It facilitates the conjugation of proteins to small molecules, antibodies, or oligonucleotides.

- Radiolabeling: It is employed in the preparation of radiolabeled compounds for imaging studies, particularly using fluorine-18.

- Surface Modification: this compound can modify surfaces for enhanced biocompatibility and functionality in biomaterials .

Case Study 1: Protein Labeling with this compound

In a study evaluating the efficacy of this compound for protein labeling, researchers demonstrated that varying concentrations of this compound impacted the degree of conjugation achieved. For instance, using 250 equivalents of TCO resulted in an average loading of 1.5 TCOs per nanobody (NB), while higher concentrations led to decreased solubility and aggregation . This study highlights the importance of optimizing reagent concentrations to achieve desired labeling efficiency without compromising protein integrity.

Case Study 2: Biodistribution Studies

Another significant application involved the use of this compound in labeling nanobodies for biodistribution studies in Long Evans rats. The labeled proteins were tracked using positron emission tomography (PET). Results indicated rapid excretion through the liver, with no significant brain uptake observed. This finding suggests that while TCO-NBS can effectively label proteins for tracking, their lipophilicity may influence biodistribution patterns .

Comparative Data Table: this compound vs. Other Conjugation Methods

| Property | This compound | Conventional NHS Ester | Click Chemistry (Azide) |

|---|---|---|---|

| Reaction Type | Bioorthogonal | Non-bioorthogonal | Bioorthogonal |

| Reaction Rate (k) | >800 M⁻¹s⁻¹ | Moderate | High |

| Selectivity | High | Moderate | High |

| Solubility | Good | Variable | Good |

| Applications | Broad | Limited | Broad |

Research Findings on Biological Activity

Recent research has underscored the significance of this compound in enhancing the delivery and efficacy of therapeutic agents. The inverse-electron demand Diels-Alder reaction between TCO and tetrazines has shown exceptional kinetics and selectivity, enabling precise targeting in complex biological environments. This feature is particularly advantageous for applications involving low-abundance biomolecules .

特性

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGQJOKGFAIFAQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191901-33-3 | |

| Record name | CYCLOOCT-4-ENYL 2,5-DIOXOPYRROLIDIN-1-YL CARBONATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BX65M7XV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TCO-NHS ester contribute to the pretargeted imaging strategy described in the research?

A1: this compound plays a crucial role in the bioorthogonal click chemistry employed in this imaging strategy. The researchers first modify an antibody targeting the PD-L1 protein with this compound. This modification allows the antibody to conjugate with a Tetrazine-functionalized imaging agent through a rapid and highly specific Diels-Alder reaction in vivo. [] This two-step approach minimizes off-target effects and enhances the signal-to-noise ratio for improved tumor imaging.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。